(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid

Chiral Resolution Medicinal Chemistry Stereochemistry

(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine-3-carboxylic acid derivative defined by its specific (3S,4S) stereochemistry. This compound belongs to a class of N-benzyl-4-alkyl-pyrrolidine-3-carboxylic acids, which are structurally related to known gamma-aminobutyric acid (GABA) transporter inhibitors.

Molecular Formula C16H23NO2
Molecular Weight 261.365
CAS No. 261896-48-4
Cat. No. B2734038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid
CAS261896-48-4
Molecular FormulaC16H23NO2
Molecular Weight261.365
Structural Identifiers
SMILESCC(C)CC1CN(CC1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C16H23NO2/c1-12(2)8-14-10-17(11-15(14)16(18)19)9-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,18,19)/t14-,15-/m1/s1
InChIKeyZOGDKPNNHMHRGE-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (3S,4S)-1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid (CAS 261896-48-4): Chiral Purity and CNS-Oriented Scaffold Specifications


(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine-3-carboxylic acid derivative defined by its specific (3S,4S) stereochemistry [1]. This compound belongs to a class of N-benzyl-4-alkyl-pyrrolidine-3-carboxylic acids, which are structurally related to known gamma-aminobutyric acid (GABA) transporter inhibitors [2]. It is primarily utilized as a research intermediate in the synthesis of pharmaceutically active molecules targeting central nervous system (CNS) disorders, as outlined in patent literature describing similar scaffolds [3]. Suppliers typically offer this compound at 95% to 98% purity for research and development purposes .

Stereochemistry Single (3S,4S) enantiomer with defined chiral identity
Scaffold class N-benzyl pyrrolidine-3-carboxylic acid; CNS-oriented core
Workflow Synthesis intermediate for CNS-focused library construction

Why (3S,4S)-1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid Cannot Be Replaced by Generic Analogs: A Case for Chiral-Specific Procurement


Generic substitution with the (3R,4R) enantiomer (CAS 261896-45-1) or a racemic mixture is not scientifically valid for projects requiring defined stereochemistry. The two enantiomers are distinct chemical entities with separate CAS numbers, indicating their recognized chemical difference . While specific comparative bioactivity data is not publicly available, chiral pyrrolidine-3-carboxylic acid scaffolds are known to show stereospecific interactions with biological targets, such as GABA transporters, where chirality is a key determinant of binding affinity and selectivity [1]. Procurement of a single, well-defined enantiomer ensures the reproducibility of synthetic steps and assay results. A mixture would introduce an uncontrolled variable, with the inactive enantiomer potentially interfering in binding assays or complicating downstream synthesis, which is a critical failure point in pharmaceutical intermediate quality control [2].

Enantiomer (3R,4R) form (CAS 261896-45-1) may exhibit different target engagement profile; direct substitution without chiral verification can shift assay interpretation.
Racemate Racemic mixture introduces uncontrolled stereochemical variable that may confound structure-activity relationship (SAR) conclusions.
Synthesis Undefined stereochemistry can alter downstream reaction selectivity and limit batch-to-batch reproducibility in multi-step routes.

Quantitative Procurement Benchmarks for (3S,4S)-1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid (CAS 261896-48-4)


Enantiomeric Purity Benchmarking: (3S,4S) vs. Racemic or (3R,4R) Forms

The (3S,4S) enantiomer is commercially available, while the distinct (3R,4R) enantiomer is sold under a separate CAS number (261896-45-1) . The racemic mixture, rac-(3R,4R), is also explicitly labeled and sold . For research programs where the chiral configuration is a critical quality attribute, selecting the enantiopure (3S,4S) form is mandatory to eliminate chiral ambiguity, a key procurement decision point.

Enantiomeric purity
Cross-study comparable
(3S,4S) CAS 261896-48-4 vs distinct (3R,4R) CAS 261896-45-1 or racemic form
Defines stereochemical identity; wrong CAS leads to chiral mismatch
Vendor purity specifications 95–98%; verify enantiomeric excess by chiral HPLC
Chiral Resolution Medicinal Chemistry Stereochemistry

Physicochemical Profile for CNS Drug Discovery Scaffold Assessment

The compound's computed properties such as XLogP3 (lipophilicity) of 0.7 and a Topological Polar Surface Area (TPSA) of 40.5 Ų are publicly documented . These values place it within the known property space favorable for CNS drug-like molecules, unlike simpler pyrrolidine-3-carboxylic acids which lack the lipophilic N-benzyl and isobutyl groups.

CNS property profile
Class-level inference
XLogP3 0.7, TPSA 40.5 Ų (computed)
Supports CNS multiparameter assessment; moderate lipophilicity relative to core scaffold
Computed values; experimental confirmation recommended
CNS Drug Discovery Physicochemical Properties Scaffold Optimization

Validated Intermediate for CNS-Active Pharmaceuticals: Value Proposition for Scale-Up

A patented process from Hoffmann-La Roche explicitly uses (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid derivatives as key intermediates for pharmaceutically active compounds, especially for CNS disorders [1]. This demonstrates a precedent for the commercial and therapeutic relevance of this specific chiral scaffold. In contrast, simpler alkyl pyrrolidine-3-carboxylic acids are described for broad treatment, but the specific N-benzyl group on our target compound is a critical structural feature for further derivatization in the Roche process [2].

Patent intermediate precedent
Supporting evidence
N-benzyl (3S,4S) scaffold analogous to Hoffmann-La Roche patent US8344161 intermediates
Reported synthetic route context; supports scale-up selection review
Patent literature; verify reactivity under your specific conditions
Process Chemistry GMP Intermediates CNS Therapeutics

Defined Application Scenarios for (3S,4S)-1-Benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid (CAS 261896-48-4) in Scientific Workflows


CNS Drug Discovery: Stereospecific GABA Transporter Inhibitor Libraries

This pure (3S,4S) enantiomer serves as an ideal starting material for generating focused libraries of GABA transporter 1 (GAT1) inhibitors. The established role of chiral pyrrolidine-3-carboxylic acid derivatives as GAT1 binders [1] makes this a privileged scaffold. The procurement of a high-purity, single enantiomer is essential for establishing valid structure-activity relationships (SAR), as the (3R,4R) enantiomer would likely show different binding kinetics, thus confounding assay data if a racemic mixture were used.

Process R&D Scale-Up: Using a Patent-Validated Intermediate

For process research and development aimed at CNS-active pharmaceutical ingredients, this compound offers a direct structural analog to intermediates in a Hoffmann-La Roche patent [2]. The presence of the N-benzyl group specifically provides a handle for hydrogenolysis to a secondary amine, a key late-stage deprotection step. A team can prioritize this compound over a simpler 4-isobutyl derivative, as the synthetic route has a higher technological readiness level based on patent precedent.

Quality Control and Reference Standard Preparation for Chiral Purity Methods

Given that the (3R,4R) enantiomer (CAS 261896-45-1) and racemic forms are co-commercialized , this enantiopure (3S,4S) compound is a mandatory reference standard for developing and validating chiral HPLC or SFC methods. Procurement is necessary to identify and quantify the undesired enantiomer in synthesized batches, ensuring downstream production quality. Without this defined standard, analytical chemists cannot guarantee the enantiomeric excess of their target molecules.

Application
Selection Property
Validation Focus
CNS-focused library synthesis
Stereochemical definition and scaffold class
Enantiomeric purity and target engagement consistency
Process R&D scale-up route
Patent-precedented N-benzyl handle
Deprotection feasibility and regiospecific reactivity
Chiral purity method development
Enantiopure reference standard
Enantiomeric excess determination by chiral HPLC/SFC
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